6-Oxobicyclo[2.2.2]octane-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-oxobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12) |
InChI Key |
VIEVQDSYBPQRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.2]octane Skeleton
The bicyclo[2.2.2]octane framework is typically constructed via [4+2] cycloaddition reactions or through intramolecular cyclizations involving suitable precursors.
Diels-Alder Cycloaddition : Reaction of dienes with dienophiles such as vinylene carbonate can yield bicyclo[2.2.2]octane skeletons. For example, 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole reacts with vinylene carbonate to give isomeric cycloadducts with bicyclo[2.2.2]octane skeletons, which can be further functionalized.
Intramolecular Michael Addition and Alkylation : Singh and Fukuda (2014) synthesized bicyclic derivatives from diethyl malonate precursors via alkylation and ring closure in multiple steps. Harrison (2019) employed intramolecular Michael addition to generate bicyclic systems with aromatic substituents.
Introduction of the Carboxylic Acid Group at Position 2
Installation of the 6-Oxo Group
The ketone at the 6-position can be introduced by selective oxidation of the corresponding alcohol or by functional group transformations on the bicyclic skeleton.
Oxidation methods such as Swern oxidation have been used to convert alcohol intermediates into aldehydes or ketones.
Oxidative rearrangements and decarboxylations have also been reported to yield bicyclo[2.2.2]oct-5-en-2-ones and related ketones.
Key Synthetic Route Example
A representative synthetic sequence for preparing 6-oxobicyclo[2.2.2]octane-2-carboxylic acid involves:
Starting Material : Commercially available ketoester (e.g., ketoester 7).
Wittig Reaction : Conversion to an alkene intermediate (compound 8) with good yield (~82%).
Formylation and Reduction : Treatment with lithium diisopropylamide (LDA) and methyl formate, followed by reduction with sodium borohydride (NaBH4), yields an alcohol intermediate (compound 5).
Iodocyclization : Key cyclization step using molecular iodine in acetonitrile to form a bicyclic iodide intermediate (compound 6), isolated in moderate yield (~36% on multigram scale).
Functional Group Transformations :
- Hydrogenative reduction of the C–I bond.
- Saponification of the ester to yield the carboxylic acid (compound 37).
- Oxidation of alcohols to ketones (e.g., Swern oxidation) to install the 6-oxo group.
Final Product : this compound (compound 36 or related analogs) obtained in high purity and yield (up to 89% for oxidation step).
Optimization and Scalability
The iodocyclization reaction was optimized for solvent (acetonitrile favored), temperature, and halogen source (iodine preferred over bromine) to improve yield and scalability.
The protocol was successfully scaled to produce over 135 grams of key bicyclic intermediates in a single run, demonstrating practical applicability.
Functional group tolerance was broad, allowing incorporation of various substituents (nitro, trifluoromethyl, halogens) without compromising the bicyclic core formation.
Chemical Stability and Characterization
The synthesized this compound and related derivatives are crystalline solids, stable to air and moisture.
Stability tests showed no decomposition after one year at room temperature or after heating at 100 °C for 5 minutes.
The compounds resisted degradation under acidic (1M HCl) and basic (1M NaOH) aqueous conditions for one hour.
Structural confirmation was achieved by X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Summary Table of Key Steps and Yields
Chemical Reactions Analysis
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to distinct physicochemical and application profiles.
Key Comparative Analyses
Functional Group Influence: Ketone vs. Amino Groups: The 6-oxo derivative’s ketone enhances electrophilicity, enabling participation in nucleophilic additions or redox reactions, unlike amino-substituted analogs (e.g., ABOC) optimized for hydrogen bonding in foldamers .
Stereochemical Impact: cis/trans Isomerism: For 3-aminobicyclo[2.2.2]octane-2-carboxylic acids, cis isomers (mp 208–210°C) and trans isomers (mp 255–260°C) demonstrate how stereochemistry affects crystal packing and thermal stability .
Ring Modifications :
- Azabicyclo Derivatives : Replacing a carbon with nitrogen (e.g., 2-azabicyclo[2.2.2]octane-6-carboxylic acid) introduces basicity and hydrogen-bonding capacity, diverging from the purely carbocyclic 6-oxo compound’s reactivity .
Synthetic Utility :
- The 6-oxo compound’s ketone allows for further derivatization (e.g., reductive amination), whereas methyl-substituted analogs (e.g., 1,3-dimethyl-5-oxo) resist such modifications due to steric hindrance .
Research Findings
- Foldamer Design: ABOC derivatives stabilize helical structures in oligoureas via conformational restraint, a property less pronounced in 6-oxo analogs due to the absence of an amino group .
- Catalytic Applications: ABOC-based tripeptides achieve high enantioselectivity (up to 99% ee) in aldol reactions, whereas 6-oxo derivatives are unexplored in catalysis but may serve as ketone donors .
Biological Activity
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with a unique molecular structure that includes a bicyclo[2.2.2]octane framework, a carboxylic acid group, and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 156.18 g/mol. This compound has garnered interest for its potential applications in medicinal chemistry as a bioisostere for the phenyl ring, influencing the pharmacokinetic properties of various drugs .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to replace phenyl rings in drug structures, which can lead to enhanced solubility and metabolic stability. The rigid bicyclic structure allows for specific interactions with biological targets, modulating their activity through enzyme inhibition or receptor agonism .
Pharmacological Applications
Research has indicated that compounds derived from this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit nitric oxide production in inflammatory pathways.
- Cancer Therapeutics : Incorporation into anticancer drugs has been explored, demonstrating improved physicochemical properties .
Table 1: Summary of Biological Activities
Case Study: Cancer Drug Development
A notable study focused on the incorporation of this compound into the structures of established anticancer drugs like Imatinib and Vorinostat (SAHA). The study demonstrated that replacing phenyl rings with this bicyclic structure could significantly alter the solubility and pharmacokinetic profiles of these drugs, potentially leading to more effective therapeutic options .
The synthesis of this compound typically involves several key steps, including oxidation and decarboxylation reactions. Its unique chemical properties allow it to undergo various reactions such as reduction and substitution, making it a versatile scaffold in organic synthesis .
Q & A
Basic: What are the reliable synthetic routes for 6-oxobicyclo[2.2.2]octane-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of bicyclo[2.2.2]octane derivatives often employs aprotic double Michael addition or intramolecular cyclization strategies. For example, 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is synthesized via a Michael addition using paraformaldehyde and methyl acrylate under anhydrous conditions, achieving ~60% yield after recrystallization . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Reactions typically proceed at 60–80°C to avoid side-product formation.
- Catalyst optimization : Lewis acids like BF₃·Et₂O improve regioselectivity in strained bicyclic systems.
Basic: How does the rigid bicyclo[2.2.2]octane framework influence the compound’s spectroscopic characterization (NMR, IR)?
Methodological Answer:
The bicyclic scaffold imposes restricted conformational mobility , leading to distinct spectral features:
- ¹H NMR : Bridgehead protons (C1, C2, C4) exhibit upfield shifts (δ 1.2–2.0 ppm) due to shielding effects .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while bridgehead carbons appear at δ 25–35 ppm .
- IR : A sharp C=O stretch at 1680–1720 cm⁻¹ confirms the carboxylic acid moiety .
Comparative analysis with non-rigid analogs (e.g., bicyclo[3.3.0]octane) reveals reduced splitting in bicyclo[2.2.2] systems due to symmetry .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity studies (e.g., enzyme inhibition) often stem from:
- Stereochemical purity : Impurities in diastereomers (e.g., ethyl ester derivatives) can skew IC₅₀ values . Validate purity via chiral HPLC or X-ray crystallography.
- Solubility variability : Use standardized DMSO/PBS mixtures for in vitro assays to ensure consistent bioavailability .
- Target specificity : Perform counter-screening against structurally similar proteins (e.g., carbonic anhydrase isoforms) to rule off-target effects .
Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) are critical for modeling:
- Transition states : The bicyclic scaffold’s strain energy (~15 kcal/mol) lowers activation barriers for ring-opening reactions .
- Electrophilic reactivity : The carbonyl group’s electron-withdrawing effect directs nucleophilic attacks to the β-carbon .
- Solvent effects : Continuum solvation models (e.g., SMD) predict solvolysis pathways in polar media .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Decomposition occurs above 150°C, with CO₂ release from decarboxylation . Store at –20°C under inert gas (N₂/Ar).
- Photostability : UV light induces C=O bond cleavage; use amber vials for long-term storage .
- Hydrolytic sensitivity : The ester derivatives (e.g., ethyl ester) hydrolyze in aqueous acidic/basic conditions (t₁/₂ = 4–8 hrs at pH 2–12) .
Advanced: How does this compound compare to other bicyclic carboxylic acids in drug design?
Comparative Analysis:
The lower strain and balanced hydrophilicity of bicyclo[2.2.2] systems make them ideal for CNS-targeting drugs requiring blood-brain barrier penetration .
Advanced: What analytical techniques validate the compound’s purity in complex matrices (e.g., biological samples)?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in H₂O/MeCN gradients. Monitor [M+H]⁺ at m/z 183.1 .
- HPLC-UV : Retention time ~8.2 min at 210 nm (λ_max for carboxylic acid) .
- Elemental analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Spill management : Neutralize acidic residues with sodium bicarbonate, then absorb via silica gel .
- Waste disposal : Incinerate at >1000°C to ensure complete decomposition of bicyclic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
